4-(3-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Description
4-(3-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a spirocyclic compound featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core substituted with a 3-fluorophenyl group at the 4-position. This scaffold is notable for its versatility in medicinal chemistry, particularly in cardiovascular and central nervous system (CNS) drug development. The fluorine atom at the phenyl ring’s meta position enhances metabolic stability and modulates target binding through electronic and steric effects . The compound’s molecular formula is C15H19FN2O2 (MW: 278.32 g/mol), and it is typically stored under inert conditions at 2–8°C for stability .
Properties
IUPAC Name |
4-(3-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c15-11-2-1-3-12(8-11)17-10-14(19-9-13(17)18)4-6-16-7-5-14/h1-3,8,16H,4-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHFAMCPILXFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C(=O)CO2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation and Ring Formation
The core spirocyclic structure is constructed through a sequence of alkylation and cyclization reactions. A representative pathway, adapted from, involves:
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Alkylation of N-Boc-piperidone : Treatment of N-Boc-piperidone with phenethyl bromide derivatives under basic conditions (e.g., NaH in DMSO) yields 6-phenethyl-1-oxa-6-azaspiro[2.5]octane (compound 17-1 ). Substituting phenethyl bromide with 3-fluorophenethyl bromide would introduce the desired fluorophenyl group.
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Deprotection and Amine Coupling : Removal of the Boc protecting group (e.g., using HCl/dioxane) exposes the secondary amine, which undergoes nucleophilic attack with 3-fluoroaniline in a mixture of EtOH and water at elevated temperatures (100°C). This step forms 1-phenethyl-4-((3-fluorophenylamino)methyl)piperidin-4-ol (analogous to compound 18-1 ).
Cyclization to Form the Spiro Framework
The critical spirocyclization step is achieved via intramolecular nucleophilic acyl substitution. For example, intermediate 19-1 (derived from chloroacylation of 18-1 ) undergoes base-mediated cyclization in tetrahydrofuran (THF) at −78°C using potassium tert-butoxide. This reaction proceeds through a six-membered transition state, yielding the spirocyclic lactam 15c (or its 3-fluorophenyl variant).
Table 1: Key Reaction Conditions for Cyclization
| Parameter | Value | Source |
|---|---|---|
| Solvent | THF | |
| Temperature | −78°C to −30°C | |
| Base | Potassium tert-butoxide (1 M) | |
| Reaction Time | 3 hours | |
| Yield | 84% (for analogous compound) |
Optimization Strategies for Improved Efficiency
Solvent and Temperature Effects
Cyclization yields are highly sensitive to solvent polarity and reaction temperature. Polar aprotic solvents like THF facilitate the dissolution of intermediates while stabilizing the transition state. Lower temperatures (−78°C) minimize side reactions such as epimerization or over-alkylation.
Chiral Resolution
For enantiomerically pure products, chiral preparative HPLC using columns such as Chiralpak IA (eluent: n-heptane/IPA with 2% DEA) effectively separates stereoisomers. The absolute configuration of the 3-fluorophenyl derivative can be confirmed via chiral synthesis starting from enantiopure chloroacyl chlorides (e.g., (S)-2-chloropropionyl chloride).
Analytical Characterization
Spectroscopic Data
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1H NMR : Key signals include aromatic protons (δ 7.3–7.1 ppm for fluorophenyl), methylene groups adjacent to oxygen (δ 3.8–3.4 ppm), and spirocyclic protons (δ 2.8–2.4 ppm).
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HPLC-MS : Purity >99% with characteristic [M + H]+ peaks at m/z 264.29 (calculated for C14H17FN2O2).
Scale-Up Considerations
Industrial-scale synthesis requires modifications to ensure reproducibility:
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Flash Chromatography : Silica gel columns with gradient elution (DCM/MeOH) purify intermediates at multi-gram scales.
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Autoclave Reactors : High-pressure systems enable efficient coupling reactions in EtOH-water mixtures, reducing reaction times from days to hours.
Challenges and Limitations
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Regioselectivity : Competing alkylation at alternative nitrogen sites may occur, necessitating careful control of stoichiometry and reaction kinetics.
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Fluorine Stability : The electron-withdrawing fluorine atom can destabilize intermediates during cyclization, requiring inert atmospheres and anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex organic molecules, making it valuable in chemical research and development.
Biology
- Enzyme Inhibition Studies : Research indicates that compounds with similar structures can act as enzyme inhibitors, suggesting potential applications in drug design targeting specific enzymes or pathways.
- Protein-Ligand Interaction Studies : The unique structure allows exploration of interactions between proteins and ligands, aiding in understanding biological mechanisms.
Industry
- Material Development : The compound's properties can be harnessed for developing new materials, particularly in pharmaceuticals and polymer chemistry.
- Chemical Processes : Its unique reactivity may facilitate novel chemical processes in industrial applications.
Case Studies and Research Findings
- Pharmacological Activity :
-
Material Science :
- Research on spiro compounds has shown their potential in creating advanced materials for drug delivery systems due to their unique structural characteristics.
-
Enzyme Interaction Studies :
- Investigations into enzyme inhibition by similar compounds suggest that 4-(3-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one could be explored for therapeutic applications targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
4-Substituted Derivatives
Substituents at the 4-position significantly influence pharmacological profiles:
- 4-(2-Fluorobenzyl) analog (CAS 1708264-10-1): Exhibits structural similarity but differs in fluorine placement (ortho vs. meta). This positional isomer showed reduced antihypertensive potency compared to the 3-fluorophenyl derivative, likely due to altered steric interactions with α1-adrenoceptors .
- 4-(4-Fluorobenzyl) analog (CAS 1713174-19-6) : Demonstrated moderate solubility (logP ~2.5) and was explored for σ1 receptor antagonism but exhibited lower metabolic stability in liver microsomes compared to the 3-fluorophenyl variant .
- 4-Pyridyl derivatives : Replacing the phenyl ring with 2- or 3-pyridyl groups improved dual µ-opioid receptor (µOR) agonist/σ1 receptor antagonist activity, though hERG channel inhibition remained a liability .
9-Substituted Derivatives
- Smaller alkyl groups (e.g., methyl, ethyl) at the 9-position retained ~80% of this activity, while bulkier substituents (e.g., isopropyl, benzyl) reduced potency by >50% .
- 9-Benzodioxan derivatives : Compounds like 9-[2-(1,4-benzodioxan-2-yl)ethyl] (HCl salt m.p. 225–227°C) were effective in treating hypertension and arrhythmias but exhibited shorter half-lives (t1/2: 2.3 hours in rats) due to rapid hepatic clearance .
Pharmacological Profiles and Selectivity
Key Trends :
- Fluorine positioning : Meta-fluorine (3-F) optimizes target engagement and metabolic stability compared to ortho- or para-substituted analogs .
- Spirocyclic integrity : Ring-opened analogs of Compound 21 lost >90% activity, underscoring the scaffold’s conformational rigidity as critical for receptor binding .
- Dual-target compounds : Pyridyl and trifluoromethyl substitutions enabled multitarget activity but introduced trade-offs in selectivity (e.g., hERG inhibition) .
Physicochemical and Pharmacokinetic Properties
| Property | 4-(3-Fluorophenyl) Derivative | 4-(2-Fluorobenzyl) Analog | 9-Benzodioxan Derivative |
|---|---|---|---|
| logP | 2.8 | 3.1 | 2.5 |
| Aqueous Solubility | 45 µM (pH 7.4) | 28 µM | 12 µM |
| Plasma Protein Binding | 92% | 95% | 88% |
| CYP3A4 Inhibition | IC50 > 50 µM | IC50: 18 µM | IC50: 32 µM |
| Half-life (Rat) | 6.5 hours | 4.2 hours | 2.3 hours |
Notes:
Biological Activity
4-(3-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a synthetic compound belonging to the class of spiro compounds, characterized by its unique spirocyclic structure that connects two rings through a single atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C14H17FN2O2 |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Research indicates that compounds within the diazaspiro family can modulate pathways related to obesity, pain management, and other disorders.
Enzyme Inhibition
Studies have shown that derivatives of diazaspiro compounds can inhibit key enzymes such as acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. For instance, certain analogs exhibit IC50 values in the nanomolar range for ACC inhibition, suggesting strong biological activity against obesity-related pathways .
Case Studies
- Obesity Treatment : Research indicates that compounds similar to this compound can inhibit ACC and antagonize neuropeptide Y (NPY) receptors, which are implicated in appetite regulation and energy homeostasis. Compounds with IC50 values below 500 nM have been identified as potential candidates for obesity treatment .
- Pain Management : Another study highlighted the dual activity of certain spiro compounds as μ-opioid receptor agonists and sigma-1 receptor antagonists. This dual action suggests potential therapeutic applications in pain relief .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other spiro compounds:
| Compound Name | Activity Type | IC50 (nM) |
|---|---|---|
| 1,9-Diazaspiro[5.5]undecan-2-one | ACC Inhibition | 11 |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecan | μ-opioid Receptor Agonist | Varies |
| Neuropeptide Y Antagonists | Appetite Regulation | <500 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 4-(3-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one?
- Methodology : A versatile approach involves coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the fluorophenyl group onto the spirocyclic scaffold. Boc protection/deprotection steps are critical for amine group stability during synthesis. For example, tert-butyl carbamate intermediates (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) are reacted with fluorophenyl precursors under reflux in solvents like MeNO₂ or iPrOH, followed by catalytic hydrogenation or acid-mediated deprotection .
- Key Steps :
- Use of Pd catalysts for cross-coupling reactions.
- Optimization of reaction time (e.g., 17 hours at 25°C for intermediate formation).
- Purification via column chromatography or recrystallization.
Q. What safety protocols and storage conditions are advised for handling this compound?
- Handling : Avoid inhalation, skin contact, and ignition sources. Use fume hoods, gloves, and explosion-proof equipment. In case of exposure, rinse eyes/skin with water and seek medical attention .
- Storage : Store in a dry, ventilated environment at room temperature, protected from light and moisture. Use airtight containers to prevent degradation .
Q. Which analytical techniques are suitable for structural characterization?
- GC-MS : For purity assessment and molecular ion detection (e.g., solvent: DCM, temperature: 298.1K) .
- NMR : ¹H/¹³C NMR to confirm substituent positions and spirocyclic conformation (e.g., δ 3.5–4.5 ppm for oxa- and diaza-moieties) .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) can resolve crystal structures, though no direct data exists for this compound .
Advanced Research Questions
Q. How do substituents on the phenyl ring and spiro scaffold influence pharmacological activity?
- SAR Insights :
- Fluorophenyl position : Meta-substitution (3-fluorophenyl) enhances steric bulk, improving σ1 receptor antagonism and µ-opioid receptor (MOR) agonism .
- Spiro ring substituents : Small alkyl groups (e.g., methyl) at position 2 improve MOR/σ1R dual activity, while bulky groups reduce antihypertensive efficacy .
Q. What in vivo models validate the compound’s analgesic efficacy, and how does it compare to opioids?
- Models :
- Paw pressure test (mice) : Compound 15au (structural analog) showed peripheral analgesic activity comparable to oxycodone but with reduced constipation .
- Receptor antagonism : σ1R agonist PRE-084 reverses analgesia, confirming dual MOR/σ1R mechanism .
Q. How can hERG channel inhibition be minimized while retaining dual receptor activity?
- Strategies :
- Heteroaryl substitutions : Pyridyl groups at position 4 reduce hERG affinity while maintaining σ1R/MOR activity .
- Steric optimization : Ortho-trifluoromethyl or halogen groups balance target engagement and off-target risks .
Key Research Gaps and Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
